Methyl 4-hydroxy-3-iodobenzoate
Overview
Description
Methyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is a derivative of benzoic acid, specifically a methyl ester of 4-hydroxy-3-iodobenzoic acid. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Scientific Research Applications
Methyl 4-hydroxy-3-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-hydroxy-3-iodobenzoate is a complex organic compound with the formula C8H7IO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
The compound’s potential to undergo coupling reactions suggests it could influence various biochemical pathways . The downstream effects of these changes would depend on the specific pathways and targets involved.
Result of Action
Given its potential to undergo coupling reactions , it could potentially alter the function of target molecules, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be kept away from heat and sources of ignition . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3-iodobenzoate can be synthesized through the iodination of methyl 4-hydroxybenzoate. The reaction typically involves the use of iodine monochloride (ICl) in acetic acid as the iodinating agent. The process is carried out at temperatures ranging from 20°C to 65°C over a period of approximately 21.67 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde or 4-hydroxy-3-iodobenzoic acid.
Reduction: Formation of 4-hydroxy-3-iodobenzyl alcohol.
Comparison with Similar Compounds
- Methyl 3-iodo-4-hydroxybenzoate
- Methyl 3,5-diiodo-4-hydroxybenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
Comparison: Methyl 4-hydroxy-3-iodobenzoate is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination imparts distinct reactivity and binding properties compared to its analogs. For instance, the iodine atom enhances its utility in radiolabeling and imaging applications, while the hydroxyl group provides sites for further functionalization .
Properties
IUPAC Name |
methyl 4-hydroxy-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOLLHARLSLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463111 | |
Record name | Methyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15126-06-4 | |
Record name | Methyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-3-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 4-hydroxy-3-iodobenzoate interact with Mycobacterium tuberculosis?
A: Research indicates that this compound binds to the active site of the enzyme N-acetyl-gamma-glutamyl-phosphate reductase (ArgB) in Mycobacterium tuberculosis []. This enzyme plays a crucial role in the biosynthesis of arginine, an essential amino acid for the bacteria. While the exact mechanism of inhibition requires further investigation, the binding of this compound to ArgB suggests its potential as a starting point for developing new antitubercular agents.
Q2: What are the safety considerations when using this compound as a starting material in organic synthesis?
A: A study focusing on the difluoromethylation of this compound highlights the importance of safety assessments, particularly when scaling up reactions []. The researchers chose Sodium chlorodifluoroacetate over more toxic alternatives like Chlorodifluoromethane as the difluorocarbene source. They conducted thorough safety evaluations to ensure the reaction's feasibility and safety on a multi-kilogram scale, emphasizing the need for rigorous safety protocols when working with this compound and related reactions.
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